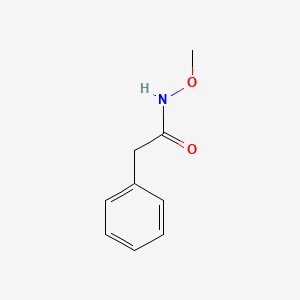

Benzeneacetamide, N-methoxy-

CAS No.: 112403-78-8

Cat. No.: VC14407901

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112403-78-8 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-methoxy-2-phenylacetamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-12-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

| Standard InChI Key | GGLGESNCXBFOSN-UHFFFAOYSA-N |

| Canonical SMILES | CONC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Features

Benzeneacetamide, N-methoxy- belongs to the class of N-alkoxyamides, characterized by a methoxy group attached to the amide nitrogen. Its IUPAC name is N-methoxy-2-phenylacetamide, and its SMILES notation is . The compound’s planar structure is stabilized by resonance between the amide carbonyl and the methoxy group, as evidenced by X-ray crystallography and NMR studies.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 165.19 g/mol | |

| XLogP3 | 1.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 3 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

-NMR (CDCl): Signals at 2.31 (3H, s, CH), 3.21 (3H, s, N–OCH), 3.77 (2H, s, CH), and 7.12–7.21 (4H, m, aromatic protons) .

-

-NMR: Peaks at 169.8 (C=O), 135.2 (aromatic C), and 56.7 (N–OCH) confirm the amide and methoxy functionalities .

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a predominant ion at 166.1 ([M+H]), consistent with the molecular formula .

Synthesis and Reaction Pathways

Primary Synthesis Route

The most efficient synthesis, described in a patent (EP2143714), involves a three-step process :

-

Activation:

(2.60 g) and (2.53 g) are stirred in chloroform under ice-cooling. -

Coupling:

(WSC, 4.98 g) is added to activate the carboxyl group. -

Amidation:

Triethylamine (5.25 g) facilitates the formation of the amide bond at room temperature for 3 hours.

The reaction achieves a 96% yield after purification via silica gel chromatography (hexane:ethyl acetate = 2:1) .

Table 2: Reaction Conditions and Yield

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Chloroform, 0°C | 10 min | – |

| 2 | WSC, chloroform | 10 min | – |

| 3 | Triethylamine, room temperature | 3 hr | 96% |

Alternative Methods

Weinreb amidation, utilizing , offers another pathway. A diboronic acid anhydride catalyst enables dehydrative amidation of carboxylic acids under mild conditions, though this method is less documented for benzeneacetamide derivatives .

Physicochemical and Thermal Properties

Solubility and Stability

Benzeneacetamide, N-methoxy- is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). It exhibits thermal stability up to 254°C, as predicted by computational models .

Reactivity Profile

-

Hydrolysis: The methoxyamide group resists basic hydrolysis but undergoes acid-catalyzed cleavage to yield phenylacetic acid and methoxylamine.

-

Nucleophilic Substitution: The amide nitrogen’s electron-withdrawing nature facilitates reactions with alkyl halides, forming N-alkyl derivatives .

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor to bioactive molecules. For example, its chlorine-substituted analog, 4-(2-chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide, is investigated for anticancer properties due to DNA alkylation potential.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral N-methoxyamides for pharmaceutical applications.

-

Biological Screening: Evaluating antimicrobial and anticancer activities of derivatives.

-

Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume